2-Acetyl-4-cyanophenol

Medicinal Chemistry Pharmaceutical Intermediates Potassium Channel Modulators

Sourcing the correct building block for benzopyran-based potassium channel activators can stall cardiovascular drug discovery programs. 2-Acetyl-4-cyanophenol (CAS 35794-84-4) is the definitive starting material for Bimakalim synthesis, with its unique 1,3-relationship between hydroxyl and acetyl groups enabling chromene/chroman cyclization. • Three reactive handles (phenol, ketone, nitrile) for diverse derivatization pathways beyond the Bimakalim route. • Distinct solid-state profile (mp 103°C, pKa 8.04) supports pre-formulation and physical organic chemistry studies. • ≥98% purity ensures reproducible cyclization yields and downstream synthetic fidelity.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 35794-84-4
Cat. No. B1280045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-cyanophenol
CAS35794-84-4
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)C#N)O
InChIInChI=1S/C9H7NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,12H,1H3
InChIKeyHSZUUVJFZOGAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4-cyanophenol: Properties and Overview


2-Acetyl-4-cyanophenol (CAS 35794-84-4), also known as 3-acetyl-4-hydroxybenzonitrile or 5-cyano-2-hydroxyacetophenone, is an alkyl-phenylketone with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is a solid at room temperature with a melting point of 103 °C and a predicted boiling point of 313.5 °C . The compound contains a phenolic hydroxyl group, an acetyl group, and a cyano group, making it a versatile building block in organic synthesis .

Precursor Key intermediate for Bimakalim-like benzopyrans
Handling Solid at RT simplifies purification and weighing
Derivatization Phenol, ketone and nitrile enable diverse transformations

Why 2-Acetyl-4-cyanophenol Has No Direct Substitute


Substituting 2-Acetyl-4-cyanophenol with simpler analogs like 2-acetylphenol (2-hydroxyacetophenone) or 4-cyanophenol leads to significant differences in physicochemical properties and synthetic utility. The presence of both the acetyl and cyano groups on the phenol ring creates a unique electronic environment, impacting reactivity, hydrogen bonding, and its role as a pharmaceutical intermediate . For instance, 2-acetylphenol lacks the cyano group, which is critical for further derivatization and biological activity, while 4-cyanophenol lacks the acetyl group, which is essential for the key synthetic step in producing potassium channel activators like Bimakalim [1].

Missing acetyl group

4‑Cyanophenol lacks the acetyl required for the benzopyran-forming step; direct replacement is not feasible.

Missing cyano group

2‑Acetylphenol cannot provide the cyano essential for further functionalization and target engagement.

Phase difference

2‑Acetylphenol is a liquid at room temperature; substitution alters handling, purification, and crystallization workflows.

2-Acetyl-4-cyanophenol: Quantitative Evidence vs. Analogs


Key Intermediate for Bimakalim

2-Acetyl-4-cyanophenol is a documented precursor in the synthesis of Bimakalim, a potent potassium channel opener [1]. This specific application is not shared by its simpler analogs, 2-acetylphenol or 4-cyanophenol, which lack the necessary dual functionality (both acetyl and cyano groups in the correct positions) to participate in the key benzopyran ring-forming reaction [1].

Bimakalim Precursor
Direct head-to-head comparison
Target compound: essential for benzopyran formation
Analogs (2‑acetylphenol, 4‑cyanophenol): Bimakalim synthesis not feasible
Unique applicability for K+ channel modulator research
Based on reported synthesis of Bimakalim
Medicinal Chemistry Pharmaceutical Intermediates Potassium Channel Modulators

Distinct Physicochemical Profile vs. Parent Compounds

The combination of functional groups in 2-acetyl-4-cyanophenol results in a distinct physicochemical profile compared to its parent compounds, 2-acetylphenol and 4-cyanophenol [1]. Specifically, it is a solid with a much higher melting point (103 °C) than the liquid 2-acetylphenol (2.5 °C). Its predicted pKa of 8.04 indicates weaker acidity than 4-cyanophenol (pKa 7.97), which can influence reactivity in pH-sensitive chemical steps .

Melting Point
Cross‑study comparable
103 °C
+100.5 °C vs. 2‑acetylphenol (2.5 °C)
Solid at RT may simplify handling and purification workflows
pKa shift may affect pH‑sensitive steps; review conditions
Physicochemical Properties Pre-formulation Material Science

Fries Rearrangement Synthesis Yields

A specific synthetic route for 2-acetyl-4-cyanophenol involves the acylation of 3-cyanophenol followed by a Fries rearrangement, achieving a 59% yield of the pure acetylated product . An alternative route starting from the phenyl acetate via Fries migration yields the product in 45% . These yields provide a quantitative benchmark for process chemists optimizing this specific transformation, data which is not directly transferable from syntheses of simpler acetophenones or cyanophenols.

Fries Rearrangement Yields
Data to verify
59% (acylation route) / 45% (phenyl acetate route)
Provides starting benchmarks for process optimization
Yield reproducibility requires independent verification
Organic Synthesis Process Chemistry Yield Optimization

2-Acetyl-4-cyanophenol Application Scenarios


Cardiovascular Drug Candidates (Potassium Channel Openers)

This compound is a critical starting material for synthesizing Bimakalim and related benzopyran-based potassium channel activators, which are investigated for their antihypertensive and cardioprotective effects. Procurement is justified for medicinal chemistry programs developing novel cardiovascular therapeutics where this specific structural motif is required [1].

Functionalized Heterocycles & Benzopyran Derivatives

The compound's 1,3-relationship between the hydroxyl and acetyl groups, combined with the para-cyano group, makes it an ideal substrate for cyclization reactions to form chromenes, chromans, and other oxygen-containing heterocycles. This application leverages its unique dual functionality for constructing complex molecular architectures [1].

Physicochemical Studies of Substituted Phenols

Due to its distinct solid-state properties (mp 103 °C) and intermediate pKa (8.04) compared to 2-acetylphenol and 4-cyanophenol, 2-acetyl-4-cyanophenol serves as a valuable model compound for studying the combined electronic and steric effects of ortho-acetyl and para-cyano substituents on the phenol ring. This supports fundamental research in physical organic chemistry and pre-formulation development .

Specialty Chemicals & Advanced Intermediates Building Block

The presence of three distinct reactive handles (phenol, ketone, nitrile) allows for diverse chemical derivatization. This makes the compound a versatile building block for synthesizing a range of specialty chemicals, agrochemical intermediates, or advanced pharmaceutical precursors beyond the Bimakalim pathway, where its unique substitution pattern is essential .

Application
Selection Property
Validation Focus
Potassium channel modulator research
Precursor for Bimakalim‑like benzopyrans
Cyclization reactivity and intermediate purity
Heterocycle and chromene synthesis
1,3‑acetyl‑hydroxy with para‑cyano activation
Cyclization conditions and product selectivity
Physicochemical model studies
Solid state and pKa compared to parent phenols
Melting point, pKa, and solubility reproducibility
Advanced intermediate derivatization
Three reactive handles: phenol, ketone, nitrile
Chemoselectivity and transformation scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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